
Methyl 2-(2-nitrophenyl)prop-2-enoate
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Overview
Description
Methyl 2-(2-nitrophenyl)prop-2-enoate is an organic compound with the chemical formula C10H9NO4. It appears as a light yellow crystalline or solid powder and is soluble in common organic solvents. This compound is relatively stable under normal conditions but should be protected from prolonged exposure to sunlight or high temperatures .
Preparation Methods
Methyl 2-(2-nitrophenyl)prop-2-enoate can be synthesized through the esterification of 2-nitrobenzoic acid and methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The specific preparation method may vary depending on the experimental conditions and requirements .
Chemical Reactions Analysis
Methyl 2-(2-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Scientific Research Applications
Methyl 2-(2-nitrophenyl)prop-2-enoate is widely used in scientific research due to its unique structure and properties. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including drugs, dyes, and pesticides.
Academic Research: The compound is used in the study of organic chemistry to understand reaction mechanisms and develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of methyl 2-(2-nitrophenyl)prop-2-enoate involves its interaction with molecular targets through its nitro and ester functional groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution and reduction reactions. The pathways involved depend on the specific reactions and conditions under which the compound is used .
Comparison with Similar Compounds
Methyl 2-(2-nitrophenyl)prop-2-enoate can be compared with similar compounds such as:
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: This compound has similar structural features but differs in its ester group and additional methoxy substituents.
Methyl 2-(4-methoxyphenyl)prop-2-enoate: This compound has a methoxy group instead of a nitro group, leading to different chemical reactivity and applications. The uniqueness of this compound lies in its nitro group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-(2-nitrophenyl)prop-2-enoate?
Methodological Answer: The compound is synthesized via acid-catalyzed esterification of 2-methyl-2-(2-nitrophenyl)propanoic acid with methanol. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typical catalysts. Reaction conditions involve refluxing under anhydrous conditions, followed by purification via recrystallization or column chromatography. Industrial protocols may employ continuous flow systems for improved yield and reproducibility .
Key Synthesis Parameters | Details |
---|---|
Reactants | 2-Methyl-2-(2-nitrophenyl)propanoic acid, methanol |
Catalyst | H₂SO₄ or HCl |
Temperature | Reflux (~65–70°C for methanol) |
Purification | Recrystallization (solvent: ethanol/water) |
Q. How is the molecular structure of this compound validated?
Methodological Answer: Structural validation employs X-ray crystallography using programs like SHELXL for refinement and ORTEP-3 for graphical representation . Key steps include:
- Growing single crystals via slow evaporation (solvent: ethanol).
- Data collection on a diffractometer (Mo-Kα radiation).
- Validation of geometric parameters (bond lengths, angles) against CCDC guidelines .
Characterization Techniques | Purpose |
---|---|
X-ray Crystallography | Confirm spatial arrangement |
NMR (¹H/¹³C) | Verify substituent positions |
IR Spectroscopy | Identify ester (C=O) and nitro (NO₂) groups |
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps), while molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes). Vetrivelan et al. (2019) demonstrated this approach for a structurally analogous nitroaromatic ester, correlating computational predictions with experimental bioassays .
Computational Parameters | Application |
---|---|
DFT (B3LYP/6-31G*) | Optimize geometry, calculate charge distribution |
Molecular Docking | Simulate ligand-receptor interactions (e.g., COX-2 for anti-inflammatory activity) |
Q. What intermolecular interactions govern the crystal packing of this compound?
Methodological Answer: Hydrogen bonding and π-π stacking are analyzed using graph set analysis (e.g., Etter’s rules) . For example:
- C–H···O interactions between the nitro group and ester moiety.
- Van der Waals forces from aromatic stacking of the nitrophenyl ring. Software like SHELXL refines these interactions from diffraction data .
Q. How do reaction conditions influence the regioselectivity of nitro group reduction?
Methodological Answer: The nitro group undergoes bioreduction to reactive intermediates (e.g., hydroxylamines). Controlled reduction (e.g., using Zn/HCl or enzymatic catalysts) can be monitored via:
- HPLC-MS : Track intermediate formation.
- Cyclic Voltammetry : Assess redox potential. Conflicting data on reduction pathways (e.g., pH-dependent products) require multivariate analysis (ANOVA) to isolate variables .
Q. Key Research Challenges
- Contradictions in Crystallographic Data: Discrepancies in reported bond lengths may arise from temperature-dependent polymorphism. Use high-resolution data (≤ 0.8 Å) and validate via R-factor convergence .
- Synthetic Byproducts: Impurities like unreacted acid or methyl esters require HPLC-MS monitoring (C18 column, acetonitrile/water mobile phase) .
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
methyl 2-(2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9NO4/c1-7(10(12)15-2)8-5-3-4-6-9(8)11(13)14/h3-6H,1H2,2H3 |
InChI Key |
KPALLXDEPYTLDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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